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Compound of Interest

Compound Name: M-5011

Cat. No.: B1675852

An In-depth Analysis of the Novel Non-Steroidal Anti-Inflammatory Drug

Introduction

M-5011, with the chemical name d-2-[4-(3-methyl-2-thienyl)phenyl] propionic acid, is a novel
non-steroidal anti-inflammatory drug (NSAID) that has demonstrated potent anti-inflammatory,
analgesic, and anti-pyretic properties in preclinical studies.[1][2] As a member of the
phenylpropionate class of drugs, M-5011 has shown a promising safety profile, particularly
concerning its low ulcerogenic potential compared to traditional NSAIDs.[1][3][4] This technical
guide provides a comprehensive overview of the core scientific findings on M-5011, including
its mechanism of action, pharmacokinetic profile, and efficacy data from key experimental
models, to inform researchers and drug development professionals.

Chemical Properties

M-5011 is a chiral S-enantiomer with the following characteristics:

Property Value

Chemical Name d-2-[4-(3-methyl-2-thienyl)phenyl] propionic acid
Molecular Formula C14H1402S

Molecular Weight 246.32 g/mol

Synonyms S-MTPPA, T-3788, M-5011C

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1675852?utm_src=pdf-interest
https://www.benchchem.com/product/b1675852?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK65642/table/appendixes.app2.tu1/
https://www.researchgate.net/publication/11929500_In-vitro_test_system_for_the_evaluation_of_cyclooxygenase-1_COX-1_and_cyclooxygenase-2_COX-2_inhibitors_based_on_a_single_HPLC_run_with_UV_detection_using_bovine_aortic_coronary_endothelial_cells_BAEC
https://www.benchchem.com/product/b1675852?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK65642/table/appendixes.app2.tu1/
https://pubmed.ncbi.nlm.nih.gov/11409489/
https://experiments.springernature.com/articles/10.1007/978-1-59745-364-6_11
https://www.benchchem.com/product/b1675852?utm_src=pdf-body
https://www.benchchem.com/product/b1675852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Mechanism of Action

The primary mechanism of action for M-5011 is the inhibition of the cyclooxygenase (COX)
enzyme, which is critical in the inflammatory cascade. Specifically, M-5011 potently inhibits the
production of prostaglandin E2 (PGE2) by the inducible COX-2 isoform at sites of inflammation.
[1] This targeted action on COX-2 is believed to be the basis for its strong anti-inflammatory
effects while minimizing the gastrointestinal side effects associated with the inhibition of the
constitutive COX-1 isoform.

The inhibition of PGE2 synthesis by M-5011 has been demonstrated to be more potent in
inflamed tissues compared to non-inflamed sites like the stomach, further contributing to its

favorable safety profile.[1][2]
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Figure 1: M-5011's primary mechanism of action on the COX pathway.

Pharmacokinetic Profile
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The disposition of M-5011 has been studied in several preclinical species following oral
administration. The drug is well-absorbed from the gastrointestinal tract, with an absorption rate
of 97.7% in rats.[5] Key pharmacokinetic parameters are summarized below.

Species Dose (mg/kg) t_max (min) C_max (ug/mL) t_1/2 (h)
Rat Not specified 15 13.07 2.5

Dog Not specified 30 26.2 7.0
Monkey Not specified 15 12.8 3.0

Table 1:

Pharmacokinetic
Parameters of M-
5011 in
Preclinical
Species.[5]

M-5011 is widely distributed in tissues and is primarily metabolized through oxidation of the
thiophenyl moiety and glucuronidation of the carboxyl group in rats and monkeys. In dogs, the
major metabolite is a taurine conjugate. The drug and its metabolites are almost completely
excreted within 48 hours, primarily through bile and urine.[5]

Efficacy and Safety Data

M-5011 has demonstrated significant antinociceptive and anti-inflammatory effects in various
animal models.

Antinociceptive and Ulcerogenic Activity

In the kaolin-induced writhing test in mice, M-5011 showed potent dose-dependent
antinociceptive activity. Its efficacy was compared with other established NSAIDs.
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Safety
Safety
EDso UDso UDso Small Ind Index
ndex
Compound (mglkg, Stomach Intestine (Small
1) (mglkg) (mglkg) (Stomach) Intestine)
ora m m ntestine
e e (UDso/EDso)
(UDso/EDso)
M-5011 0.63 88.23 46.09 140.05 73.16
Indomethacin  0.21 8.96 4.78 42.67 22.76
Ketoprofen 0.28 20.04 10.75 71.57 38.39
Diclofenac 0.68 4.19 2.24 6.16 3.29
Zaltoprofen 16.80 110.92 54.78 6.60 3.26
Tiaprofenic
) 4.78 62.86 46.55 13.15 9.74
Acid
Table 2:

Antinociceptiv
e (EDso) and
Ulcerogenic
(UDso)
Activities of
M-5011 and
other NSAIDs
in Mice.[4]

The significantly higher safety index for M-5011, particularly for the stomach, highlights its
reduced potential for causing gastrointestinal damage compared to other NSAIDs.[4]

Anti-Inflammatory and Anti-Pyretic Effects

In other models, M-5011 displayed potent anti-inflammatory and anti-pyretic effects. It was
found to be more potent than indomethacin and ketoprofen in reducing ultraviolet-induced
erythema in guinea pigs and more potent than indomethacin and diclofenac sodium in inhibiting
carrageenan-induced paw edema in rats.[2] Its anti-pyretic effect on yeast-induced fever in rats
was also notably stronger than that of indomethacin and ketoprofen.[2]
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Effects on Cytokine Levels

In a rat model of monosodium urate crystal-induced pleurisy, M-5011 demonstrated an ability to
modulate pro-inflammatory cytokine production.

Pleural

Treatmen Leukocyt PGE2 IL-6 CINC-1 TNF
Exudate

t e Number Levels Levels Levels Levels
Volume

M-5011 (5
mg/kg)

Reduced Reduced Reduced Reduced Reduced Increased

Indometha
cin (10 Reduced Reduced Reduced Reduced Reduced Increased

mg/kg)

Table 3:
Effects of
M-5011 on
Inflammato
ry
Mediators
in MSU-
Induced
Pleurisy in
Rats.[3]

M-5011 effectively reduced the levels of Interleukin-6 (IL-6) and cytokine-induced neutrophil
chemoattractant-1 (CINC-1), a key chemokine involved in neutrophil infiltration.[3] This
suggests that M-5011's anti-inflammatory action extends beyond COX inhibition to the
modulation of important cytokine pathways.

Experimental Protocols
Kaolin-Induced Writhing Test (Mice)

This protocol is used to assess the peripheral analgesic activity of a compound.

e Animal Model: Male ddY mice are typically used.
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Drug Administration: M-5011 and other NSAIDs are administered orally.

Induction of Writhing: A suspension of kaolin (e.g., 2.5 mg/mouse) is injected intraperitoneally
to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

Observation: The number of writhes is counted for a defined period (e.g., 15 minutes) after
kaolin injection.

Endpoint: The dose that reduces the number of writhes by 50% (EDso) is calculated to
determine the antinociceptive potency.
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Experimental Workflow: Kaolin-Induced Writhing Test
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Figure 2: Workflow for assessing antinociceptive activity.
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Monosodium Urate (MSU) Crystal-Induced Pleurisy
(Rats)

This model is used to evaluate the anti-inflammatory effects of compounds on gout-like
inflammation.

« Animal Model: Male Sprague-Dawley rats are used.

o Drug Administration: M-5011 or a comparator drug is administered orally prior to the
inflammatory challenge.

 Induction of Pleurisy: A suspension of MSU crystals is injected into the pleural cavity.

o Sample Collection: At specific time points (e.g., 3, 4, 5, and 6 hours) after MSU injection, the
pleural exudate is collected.

e Analysis: The volume of the exudate and the number of leukocytes are measured. The levels
of PGEz, IL-6, CINC-1, and TNF in the exudate are quantified using enzyme immunoassays
or biological assays.

Conclusion

M-5011 is a promising NSAID with a compelling preclinical profile. It exhibits potent anti-
inflammatory, analgesic, and anti-pyretic effects that are comparable or superior to several
established NSAIDs. Its mechanism of action involves the potent inhibition of COX-2-mediated
prostaglandin synthesis, as well as the modulation of key pro-inflammatory cytokines like IL-6
and CINC-1. The most significant advantage of M-5011 appears to be its favorable
gastrointestinal safety profile, as indicated by its high safety index in ulcerogenic studies. This
suggests a preferential inhibition of COX-2 over COX-1. Further investigation, particularly
clinical trials, is warranted to establish its efficacy and safety in humans for the treatment of
inflammatory conditions and pain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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